2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}pyrimidine
Overview
Description
The compound “2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings would likely contribute to the rigidity of the molecule, while the thiophene ring could potentially contribute to its aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple rings could potentially increase its rigidity and affect its solubility. The bromine atom could potentially increase its molecular weight .Scientific Research Applications
Antimicrobial Activity
The thienylmethyl-piperazine moiety in this compound suggests potential antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. By inhibiting essential cellular processes, such as DNA replication or protein synthesis, this compound could serve as a novel antimicrobial agent .
Antiviral Potential
Given the urgent need for antiviral drugs, scientists have investigated derivatives of this compound for their ability to inhibit viral replication. The presence of the thienyl group may enhance antiviral activity, making it a promising avenue for drug development .
Neuroprotective Effects
The piperazine ring in the structure suggests potential interactions with neurotransmitter systems. Researchers have explored whether this compound exhibits neuroprotective effects, such as preventing neuronal damage or reducing oxidative stress. These properties could be valuable in treating neurodegenerative diseases .
Antitumor and Cytotoxic Properties
Compounds containing thienyl or pyrimidine moieties often exhibit antitumor activity. Investigating the cytotoxic effects of this compound on cancer cells could lead to the development of targeted therapies. Researchers have studied its impact on cell viability, apoptosis, and cell cycle progression .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. The thienylmethyl-piperazine structure might modulate inflammatory pathways. Researchers have explored its effects on cytokine production, immune cell activation, and tissue inflammation .
Analgesic Activity
The piperazine ring has been associated with analgesic properties. Investigating whether this compound can alleviate pain through central or peripheral mechanisms could provide insights into novel pain management strategies .
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets to exert their effects .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound has a predicted boiling point of 4359±400 °C and a predicted density of 1483±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
properties
IUPAC Name |
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-11-8-12(19-10-11)9-17-4-6-18(7-5-17)13-15-2-1-3-16-13/h1-3,8,10H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQRZPQNUZGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CS2)Br)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416252 | |
Record name | 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
CAS RN |
5262-28-2 | |
Record name | 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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